

# Izorlisib Handling & Storage Guide

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

For your technical support materials, here is a summary of the available storage and handling information for **Izorlisib**.

**Table 1: Storage Conditions for Izorlisib (HY-15466)**

| Form                | Solvent | Storage Temperature | Stability | Notes                                                                                                   |
|---------------------|---------|---------------------|-----------|---------------------------------------------------------------------------------------------------------|
| Solid (powder)      | -       | -20°C               | 3 years   | Desiccated; protected from moisture. [1]                                                                |
| Solid (powder)      | -       | 4°C                 | 2 years   | Desiccated; protected from moisture. [1]                                                                |
| Ready-made Solution | DMSO    | -80°C               | 2 years   | Aliquot in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize water absorption. [1] |
| Ready-made Solution | DMSO    | -20°C               | 1 year    | Aliquot in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize water absorption. [1] |

## Key Handling Instructions:

- **Reconstitution:** The product is soluble in DMSO, with a suggested stock concentration of 10 mM. The supplier recommends using a "Solid + Solvent" package for convenient reconstitution. [1]
- **Moisture-Sensitive:** The data sheet emphasizes that hygroscopic DMSO has a significant impact on the product's solubility. It is crucial to use newly opened, anhydrous DMSO for preparing stock solutions. [1]
- **Intended Use:** **Izorlisib** is marked "For research use only. We do not sell to patients." [1]

## Experimental Protocols & Biochemical Data

For your experimental design and troubleshooting, here are the key biochemical characteristics of **Izorlisib**.

**Table 2: Biochemical Profile of Izorlisib**

| Target                        | IC50 (nM)          | Notes / Relevance                                     |
|-------------------------------|--------------------|-------------------------------------------------------|
| PI3K $\alpha$ (mutant H1047R) | 5.6                | Potent activity against common oncogenic mutant. [1]  |
| PI3K $\alpha$ (mutant E545K)  | 6.7                | Potent activity against common oncogenic mutant. [1]  |
| PI3K $\alpha$ (wild-type)     | 14                 | Primary target; selective Class I PI3K inhibitor. [1] |
| PI3K $\gamma$                 | 36                 | -                                                     |
| PI3K $\beta$                  | 120                | -                                                     |
| PI3K $\delta$                 | 500                | -                                                     |
| mTOR                          | 1600 (1.6 $\mu$ M) | Significant selectivity over mTOR. [1]                |

**Protocol 1: In Vitro Kinase Assay** **Izorlisib** is an ATP-competitive inhibitor. This was determined by analyzing its co-crystal structure with PI3K $\gamma$  (PDB ID: 3APC), which shows the compound interacting directly with the ATP-binding site of the enzyme. [1]

**Protocol 2: Cell-Based Proliferation Assay** **Izorlisib** demonstrates superior antiproliferative activity across various tumor cell lines. In a panel of 60 tumor lines, 75% had an IC<sub>50</sub> below 1  $\mu$ M, and 38% had an IC<sub>50</sub> below 0.3  $\mu$ M. It shows potent activity against tumors harboring PIK3CA mutations. [1]

**Protocol 3: In Vivo Efficacy Study (Example)** In a mouse xenograft model using BT-474 tumors:

- **Dosing:** Administered orally at 12.5 mg/kg and 25 mg/kg daily.
- **Outcome:** Led to remarkable, dose-dependent tumor regression.
- **Biomarker Analysis:** Western blot analysis of resected tumors confirmed potent suppression of the PI3K pathway, as evidenced by reduced phosphorylation of Akt, S6K, S6, and 4E-BP1. [1]

## Troubleshooting Common Issues

- **Problem: Precipitate forms in stock solution.**
  - **Solution:** Ensure the DMSO is fresh and anhydrous. Warm the vial gently and vortex thoroughly. If precipitate persists, briefly sonicate the solution. Always perform a visual inspection before use.
- **Problem: Loss of potency in cell-based assays.**
  - **Solution:** Adhere strictly to the recommended storage conditions for stock solutions. Avoid repeated freeze-thaw cycles by creating single-use aliquots. Confirm that your assay conditions (like serum concentration) do not significantly affect the compound's availability.
- **Problem: Lack of expected inhibitory effect.**
  - **Solution:** Verify the genetic background of your cell lines. **Izorlisib** exhibits superior activity in models with PIK3CA mutations (e.g., H1047R, E545K). [1] Ensure your cell line is sensitive, as 25% of tested lines had an IC<sub>50</sub> above 1 μM. [1]

## PI3K Signaling Pathway Context

To help researchers understand the mechanism of action of **Izorlisib**, here is a simplified diagram of the core PI3K/AKT/mTOR signaling pathway it inhibits.



[Click to download full resolution via product page](#)

## Key Recommendations for Researchers

- **Confirm Storage Specifications:** The provided storage guidelines are based on a supplier's data sheet. For the most precise storage temperature claims, I recommend contacting the manufacturer of your specific **Izorlisib** batch directly.
- **Validate Temperature Compliance:** A study on oral anticancer medicines found that most patients stored their medications within label requirements. For critical research applications, consider using a temperature logger to monitor your storage units, especially refrigerators and freezers, to ensure they remain within the specified ranges. [2]
- **Understand the Pathway:** A deep understanding of the PI3K/AKT/mTOR pathway, its feedback loops, and cross-talk with other signaling networks is crucial for designing robust experiments and interpreting results, especially when resistance to inhibitors like **Izorlisib** emerges. [3] [4]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
2. Actual versus recommended storage temperatures of oral ... [pmc.ncbi.nlm.nih.gov]
3. Targeting PI3K family with small-molecule inhibitors in cancer ... [pmc.ncbi.nlm.nih.gov]
4. Molecular Basis of Oncogenic PI3K Proteins [mdpi.com]

To cite this document: Smolecule. [Izorlisib Handling & Storage Guide]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-storage-conditions>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)